(-)-Cholesterol nhs succinate

Description

Chemical Identity and Nomenclature

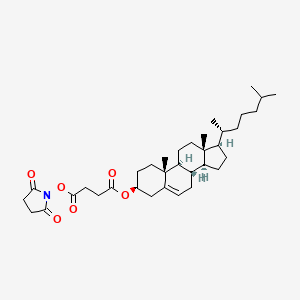

(-)-Cholesterol N-hydroxysuccinimide succinate, designated with the Chemical Abstracts Service number 88848-79-7, possesses the molecular formula C₃₅H₅₃NO₆ and exhibits a molecular weight of 583.8 grams per mole. The compound appears as a white solid with a boiling point of approximately 692.7°C at 760 millimeters of mercury and demonstrates a density of 1.18 grams per cubic centimeter.

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-O-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate. Alternative nomenclature includes cholesterylsuccinyl-N-hydroxysuccinimide, which more clearly indicates the compound's structural components.

The compound is characterized by several synonymous designations in scientific literature, including MFCD09952650, SCHEMBL2218533, and AKOS026750736. The Standard International Chemical Identifier for this compound is InChI=1S/C35H53NO6/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(17-19-34(24,4)29(26)18-20-35(27,28)5)41-32(39)15-16-33(40)42-36-30(37)13-14-31(36)38/h9,22-23,25-29H,6-8,10-21H2,1-5H3/t23-,25+,26+,27-,28+,29+,34+,35-/m1/s1.

Historical Context and Development

The development of (-)-cholesterol N-hydroxysuccinimide succinate emerged from the broader research into cholesterol derivatives and their applications in biomedical research. The compound was first catalogued in chemical databases in 2007, with initial structural data deposited on February 9, 2007, and subsequent modifications recorded as recently as May 10, 2025.

The synthesis of this compound builds upon established methodologies for creating N-hydroxysuccinimide esters, which have been recognized since the mid-20th century as effective activating reagents for carboxylic acids. N-hydroxysuccinimide itself gained prominence in organic chemistry and biochemistry as a reagent capable of creating stable, activated esters that could react with amines to form amide bonds, whereas normal carboxylic acids would merely form salts with amines.

The incorporation of cholesterol into N-hydroxysuccinimide ester chemistry represents a strategic advancement in bioconjugation technology. Cholesterol's role in biological membranes and its favorable mixing properties with saturated phospholipids made it an attractive candidate for modification with reactive functional groups. The hemisuccinate linkage provides a means of connecting cholesterol to the N-hydroxysuccinimide moiety while maintaining the structural integrity necessary for biological applications.

Research into cholesterol derivatives for pharmaceutical applications intensified during the late 20th and early 21st centuries, driven by the need for improved drug delivery systems and biocompatible materials. The development of cholesterol N-hydroxysuccinimide succinate reflects this broader trend toward creating multifunctional molecules that combine the beneficial properties of natural lipids with the reactivity needed for chemical modification.

Research Significance and Relevance

(-)-Cholesterol N-hydroxysuccinimide succinate has established itself as a compound of significant research importance across multiple scientific disciplines. The compound's primary significance lies in its dual functionality, combining the membrane-associating properties of cholesterol with the bioconjugation capabilities of N-hydroxysuccinimide esters.

In bioconjugation research, this compound serves as a critical tool for creating stable linkages between biomolecules. The N-hydroxysuccinimide ester group enables selective and covalent attachment to molecules containing primary amines, such as proteins, peptides, and other biological macromolecules. This capability has proven particularly valuable in the development of protein-lipid conjugates and in the modification of liposomal drug delivery systems.

The compound has demonstrated particular relevance in vaccine development, where it plays a crucial role in formulating adjuvants that enhance immune responses to vaccines. The cholesterol component facilitates integration into lipid-based delivery systems, while the reactive ester group allows for covalent attachment of antigenic materials, resulting in more effective vaccine formulations.

Research into targeted drug delivery systems has extensively utilized (-)-cholesterol N-hydroxysuccinimide succinate for developing nanoparticles capable of specifically targeting diseased cells. The compound's ability to integrate into lipid bilayers while providing reactive sites for drug attachment has made it valuable for creating drug delivery systems that minimize side effects and improve treatment efficacy.

Cell membrane studies represent another significant area of application for this compound. Researchers employ it to investigate lipid bilayer properties and membrane dynamics, providing insights into cellular processes and drug interactions. The cholesterol backbone ensures compatibility with biological membranes, while the succinate linkage and N-hydroxysuccinimide group enable specific modifications for experimental purposes.

The compound has also found applications in diagnostic systems, where it contributes to the design of biosensors and diagnostic assays. Its ability to form stable conjugates with proteins and other biomolecules while maintaining membrane compatibility makes it valuable for developing enhanced sensitivity and specificity in diagnostic applications.

Recent research has expanded the applications of cholesterol N-hydroxysuccinimide succinate into areas such as liposome formulation for drug delivery. Studies have shown that cholesterol derivatives can significantly impact liposome behavior both in laboratory settings and in living systems. The charged nature introduced by the succinate group, combined with the membrane-stabilizing properties of cholesterol, has led to the development of charged liposomes with improved drug delivery characteristics.

Properties

Molecular Formula |

C35H53NO6 |

|---|---|

Molecular Weight |

583.8 g/mol |

IUPAC Name |

1-O-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate |

InChI |

InChI=1S/C35H53NO6/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(17-19-34(24,4)29(26)18-20-35(27,28)5)41-32(39)15-16-33(40)42-36-30(37)13-14-31(36)38/h9,22-23,25-29H,6-8,10-21H2,1-5H3/t23-,25+,26+,27-,28+,29+,34+,35-/m1/s1 |

InChI Key |

QPNAGEBWCJBNPO-PLOQSNKASA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)ON5C(=O)CCC5=O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)ON5C(=O)CCC5=O)C)C |

Synonyms |

cholesterylsuccinyl-N-hydroxysuccinimide CHS-N-HS |

Origin of Product |

United States |

Scientific Research Applications

Bioconjugation

Overview : (-)-Cholesterol NHS succinate is extensively used in bioconjugation processes, which involve the attachment of biomolecules such as proteins and antibodies to other molecules. This enhances the therapeutic potential of these biomolecules.

Applications :

- Stable Linkages : The compound facilitates the formation of stable amide bonds with primary amines, allowing for effective conjugation with various biomolecules .

- Therapeutic Development : It is crucial in the development of therapeutics that require precise targeting and delivery mechanisms.

Vaccine Development

Overview : The compound plays a vital role in vaccine formulation by enhancing immune responses.

Applications :

- Adjuvant Formulation : this compound is used to create adjuvants that improve the efficacy of vaccines by enhancing the immune response against pathogens .

- Stabilization of Antigens : The compound aids in stabilizing antigens, which is essential for the effectiveness of vaccine candidates .

Targeted Drug Delivery

Overview : One of the most promising applications of this compound is in the field of targeted drug delivery systems.

Applications :

- Nanoparticle Modification : Researchers utilize this compound to modify nanoparticles for targeted delivery, improving the efficacy of therapeutic agents, particularly in cancer treatment .

- Minimizing Side Effects : By specifically targeting diseased cells, it helps reduce side effects associated with conventional therapies .

Cell Membrane Studies

Overview : The compound is instrumental in studying lipid bilayer properties and membrane dynamics.

Applications :

- Lipid Bilayer Research : It provides insights into cellular processes and drug interactions by mimicking natural membrane environments .

- Role in Cellular Processes : Understanding how cholesterol affects membrane fluidity and function can lead to advancements in drug design and delivery systems.

Diagnostic Applications

Overview : this compound is utilized in designing biosensors and diagnostic assays.

Applications :

- Enhanced Sensitivity and Specificity : The compound improves the detection capabilities of various diseases through its ability to form stable linkages with biomolecules involved in diagnostics .

- Biosensor Development : Its application in biosensor technology allows for more accurate disease detection methods.

Case Study 1: Vaccine Efficacy

A study demonstrated that incorporating this compound into vaccine formulations significantly enhanced the immune response in animal models, leading to higher antibody titers against specific pathogens. This supports its role as an effective adjuvant in vaccine development.

Case Study 2: Targeted Drug Delivery

Research involving the modification of nanoparticles with this compound showed improved targeting capabilities towards cancer cells. In vitro studies indicated a marked increase in drug uptake by cancerous cells compared to non-targeted systems, highlighting its potential for reducing systemic toxicity while enhancing therapeutic efficacy.

Preparation Methods

Esterification of Cholesterol with Succinic Anhydride

The first step involves converting cholesterol into cholesterol hemisuccinate through esterification. Cholesterol’s C3 hydroxyl group reacts with succinic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and a base like triethylamine (TEA). This reaction typically occurs in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions to prevent hydrolysis.

Reaction Conditions:

-

Molar Ratio: 1:1.2 (cholesterol:succinic anhydride)

-

Temperature: 25–40°C

-

Duration: 12–24 hours

-

Yield: 70–85%

The product, cholesterol hemisuccinate, is purified via silica gel chromatography using a gradient of ethyl acetate and hexane. Nuclear magnetic resonance (NMR) spectroscopy confirms the ester formation, with characteristic shifts at δ 2.6–2.8 ppm (succinyl protons) and δ 4.7–5.0 ppm (cholesterol C3 proton).

Activation of the Carboxylic Acid with NHS

The hemisuccinate’s carboxylic acid group is activated using NHS in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). This step forms the NHS ester, which is highly reactive toward primary amines in target molecules.

Reaction Conditions:

-

Molar Ratio: 1:1.5:1.5 (hemisuccinate:EDC:NHS)

-

Solvent: DMF or acetonitrile

-

Temperature: 0–4°C (to minimize side reactions)

-

Duration: 4–6 hours

-

Yield: 60–75%

The NHS-activated product is isolated via precipitation in cold diethyl ether and lyophilized. Fourier-transform infrared (FTIR) spectroscopy reveals the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and the emergence of an NHS ester peak (~1740 cm⁻¹).

Mechanistic Insights and Optimization Strategies

Steric and Solvent Effects

Cholesterol’s bulky tetracyclic structure imposes steric hindrance during succinylation. Polar aprotic solvents like DMF enhance reagent solubility but may promote side reactions. Recent studies recommend using mixed solvents (e.g., DCM:DMF, 3:1) to balance reactivity and steric accessibility.

Role of Coupling Agents

EDC is preferred over DCC due to its water-soluble byproduct (urea), which simplifies purification. However, EDC’s efficiency drops in highly polar media, necessitating stoichiometric NHS to drive the reaction to completion.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes, confirming >95% purity.

Applications in Bioconjugation

This compound serves as a lipid anchor for drug delivery systems. For example, it has been conjugated to polyethylene glycol (PEG)-insulin complexes to enhance proteolytic stability and prolong hypoglycemic effects in vivo . The NHS ester’s reactivity enables covalent linkage to amine-containing biomolecules without requiring harsh conditions.

Q & A

Basic Research Questions

Q. What are the critical parameters to consider when synthesizing (-)-Cholesterol NHS succinate for bioconjugation applications?

- Methodological Answer : Synthesis requires optimizing reaction stoichiometry, solvent polarity, and temperature to ensure efficient esterification between cholesterol and NHS-succinate. Use carbodiimide crosslinkers (e.g., EDC) to activate carboxyl groups, and monitor reaction progress via thin-layer chromatography (TLC) or NMR to confirm intermediate formation . Purification via column chromatography is essential to remove unreacted NHS ester byproducts .

Q. How do researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation (peaks at ~1730 cm⁻¹ for C=O stretching) and nuclear magnetic resonance (NMR) to resolve characteristic proton shifts (e.g., cholesterol’s methyl groups at δ 0.6–1.2 ppm and NHS succinate’s succinyl protons at δ 2.5–2.7 ppm). Mass spectrometry (MS) further verifies molecular weight accuracy .

Q. What experimental design principles should guide studies on this compound’s amphiphilic properties?

- Methodological Answer : Use a factorial design to test variables like solvent polarity, concentration, and pH. For example, assess critical micelle concentration (CMC) via fluorescence spectroscopy with pyrene as a probe. Include controls (e.g., unmodified cholesterol) to isolate the NHS succinate group’s contribution to self-assembly .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability in aqueous environments be resolved?

- Methodological Answer : Contradictions often arise from differences in buffer composition (e.g., ionic strength, pH) or storage conditions. Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 37°C) and analyze degradation products via HPLC-MS. Compare results against established stability guidelines for NHS esters (e.g., hydrolysis half-life <24 hours at pH 7.4) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound-based drug delivery systems?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify encapsulation efficiency or release kinetics. Apply ANOVA to compare formulations with varying cholesterol:NHS succinate ratios, ensuring replication (n ≥ 3) to account for batch variability. Include post-hoc tests (e.g., Tukey’s HSD) to identify significant differences .

Q. How should researchers address discrepancies in cellular uptake efficiency studies involving this compound nano-micelles?

- Methodological Answer : Discrepancies may stem from cell-line-specific membrane cholesterol content or endocytic pathways. Validate findings using dual-fluorescence labeling (e.g., confocal microscopy with cholesterol-PEG-rhodamine) and flow cytometry. Cross-reference with knockdown models (e.g., siRNA targeting LDL receptors) to isolate uptake mechanisms .

Q. What ethical and methodological considerations apply to preclinical studies using this compound conjugates?

- Methodological Answer : Follow NIH guidelines for animal studies, including randomization, blinding, and power analysis to minimize bias. Predefine criteria for incidental findings (e.g., off-target toxicity) and disclose these in protocols. Use the ARRIVE checklist to ensure comprehensive reporting of experimental variables .

Data Analysis and Interpretation

Q. How can meta-analytical frameworks be applied to reconcile conflicting results in this compound research?

- Methodological Answer : Use PRISMA guidelines to systematically aggregate studies, excluding those with high bias risks (e.g., non-blinded designs). Apply the Newcastle-Ottawa Scale to assess quality, and perform subgroup analyses to account for variables like synthesis methods or assay sensitivity. Use funnel plots to detect publication bias .

Q. What advanced imaging techniques resolve spatial distribution challenges of this compound in tissues?

- Methodological Answer : Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry provides lipid-specific spatial resolution. Combine with immunohistochemistry to correlate distribution with biomarkers (e.g., CD36 for cholesterol uptake). Validate with isotopic labeling (e.g., deuterated cholesterol succinate) for quantitative tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.